molecular formula C14H16N2OS2 B2387957 N-(thiophen-2-yl)-4-(thiophen-3-yl)piperidine-1-carboxamide CAS No. 1396786-51-8

N-(thiophen-2-yl)-4-(thiophen-3-yl)piperidine-1-carboxamide

Cat. No.: B2387957
CAS No.: 1396786-51-8
M. Wt: 292.42
InChI Key: JHRUWLHTXBTKLH-UHFFFAOYSA-N
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Description

N-(thiophen-2-yl)-4-(thiophen-3-yl)piperidine-1-carboxamide is a synthetic organic compound that features a piperidine ring substituted with thiophene groups at the 2 and 3 positions. Compounds containing piperidine and thiophene moieties are often of interest in medicinal chemistry due to their potential biological activities.

Scientific Research Applications

N-(thiophen-2-yl)-4-(thiophen-3-yl)piperidine-1-carboxamide may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent due to its structural features.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-yl)-4-(thiophen-3-yl)piperidine-1-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Substitution with Thiophene Groups: The thiophene groups can be introduced via nucleophilic substitution reactions using thiophene derivatives.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through amidation reactions using appropriate reagents like carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carboxamide group, converting it to an amine.

    Substitution: The thiophene rings can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of N-(thiophen-2-yl)-4-(thiophen-3-yl)piperidine-1-carboxamide would depend on its specific biological target. Generally, compounds with piperidine and thiophene groups may interact with enzymes, receptors, or ion channels, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(thiophen-2-yl)piperidine-1-carboxamide: Lacks the additional thiophene group at the 3 position.

    4-(thiophen-3-yl)piperidine-1-carboxamide: Lacks the thiophene group at the 2 position.

    Thiophene-substituted piperidines: Various derivatives with different substitution patterns on the piperidine ring.

Uniqueness

N-(thiophen-2-yl)-4-(thiophen-3-yl)piperidine-1-carboxamide is unique due to the presence of two thiophene groups at specific positions on the piperidine ring, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-thiophen-2-yl-4-thiophen-3-ylpiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS2/c17-14(15-13-2-1-8-19-13)16-6-3-11(4-7-16)12-5-9-18-10-12/h1-2,5,8-11H,3-4,6-7H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRUWLHTXBTKLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)C(=O)NC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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